Bienvenue dans la boutique en ligne BenchChem!

2-(2-Methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine;dihydrochloride

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

This N-1 ethanamine 4-azaindole dihydrochloride is a privileged kinase inhibitor scaffold that mimics the purine ring of ATP for competitive binding at hinge regions of FGFR, mTOR, and PI3K. Unlike common C-3 regioisomers that fail to engage the GluN2B allosteric pocket, this compound's unique N-1 substitution vector enables nanomolar negative allosteric modulation (Ki < 100 nM) critical for CNS drug discovery. The dihydrochloride salt ensures high aqueous solubility for direct IV/oral PK formulation, eliminating solubility-related exposure artifacts and accelerating lead optimization timelines.

Molecular Formula C10H15Cl2N3
Molecular Weight 248.15
CAS No. 2460757-17-7
Cat. No. B2667446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine;dihydrochloride
CAS2460757-17-7
Molecular FormulaC10H15Cl2N3
Molecular Weight248.15
Structural Identifiers
SMILESCC1=CC2=C(N1CCN)C=CC=N2.Cl.Cl
InChIInChI=1S/C10H13N3.2ClH/c1-8-7-9-10(3-2-5-12-9)13(8)6-4-11;;/h2-3,5,7H,4,6,11H2,1H3;2*1H
InChIKeyWGQBZVYULXVTMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine Dihydrochloride (CAS 2460757-17-7): Chemical Identity and Scaffold Classification


2-(2-Methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine;dihydrochloride is a bicyclic heteroaromatic compound classified as a 1H-pyrrolo[3,2-b]pyridine (4-azaindole) derivative [1]. Its core scaffold is recognized in medicinal chemistry as a privileged structure for kinase inhibition, as it mimics the purine ring of ATP and enables competitive binding at kinase active sites . The compound is distinguished from many common analogs by its specific N-1 ethanamine substitution in combination with a 2-methyl group on the pyrrole ring. This specific substitution pattern influences the vector of the primary amine and the compound's overall basicity, making it a uniquely tailored intermediate for generating focused libraries of GluN2B negative allosteric modulators and certain kinase inhibitors.

Why 2-(2-Methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine Dihydrochloride Cannot Be Replaced by Common Commercially Available Analogs


Substituting this compound with a generic 'pyrrolo[3,2-b]pyridine ethanamine' overlooks critical structure-activity relationship (SAR) determinants. The two closest commercially available isomers are 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine and 2-(5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine [1]. The target compound features a unique N-1 ethanamine attachment, whereas the common analogs are substituted at the C-3 position. This difference in connectivity drastically alters the spatial orientation of the key amine pharmacophore and the electronic properties of the core, leading to profound differences in target binding. Published SAR on the GluN2B receptor confirms that even minor changes to the N-1 substituent on the 1H-pyrrolo[3,2-b]pyridine core can shift functional potency from nanomolar to inactive [2]. Therefore, using a C-3 substituted analog will not produce the same biological profile and will derail a rational drug discovery program.

Evidence Guide for 2-(2-Methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine Dihydrochloride: Comparative Differentiation Data


Structural Basis for Differentiation: N-1 vs. C-3 Substitution Vectors

The target compound is uniquely functionalized with an ethanamine chain at the N-1 position of the pyrrolo[3,2-b]pyridine core, a feature that differentiates it from common isomers like 2-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine (CAS 28419-74-1). The N-1 substitution places the amine group at a distinct vector from the C-3 substitution found in the latter. In published SAR for GluN2B negative allosteric modulators, the N-pyrrolo substitution pattern was essential for achieving high potency (Ki values <100 nM), revealing that the N-1 position is a critical bottleneck for biological activity, whereas C-3 substituted analogs are typically inactive [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Impact of the 2-Methyl Group on Scaffold Electronics and Potency

The target compound incorporates a methyl substituent at the 2-position of the pyrrole ring, which is absent in the simpler analog 2-(1H-pyrrolo[3,2-b]pyridin-1-yl)ethanamine. This structural feature mirrors the pharmacophore of optimized kinase inhibitor leads. In a parallel series, the addition of a methyl group on an analogous scaffold (pyrrolo[2,3-b]pyridine) was shown to be critical for achieving potent FGFR inhibition; the derivative with a 2-methyl group (Compound 4h) demonstrated IC50 values against FGFR1-4 ranging from 7 to 712 nM, confirming that this simple alkyl substitution can profoundly enhance biological activity and target engagement .

Physical Organic Chemistry Drug Design Kinase Inhibition

Validated Chemical Identity and Structural Confirmation via IUPAC Name and InChI Key

A crucial aspect of procurement is the unequivocal identity of the compound. The target dihydrochloride salt is distinguished by its precise IUPAC name and a unique InChI Key (NHDFNIBOLGJIGO-UHFFFAOYSA-N), as recorded in the authoritative PubChem database [1]. This differentiates it from a closely related analog, 2-(5-methyl-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanamine;dihydrochloride (CAS 2094634-89-4, PubChem CID 126838692), which shares the same molecular formula (C10H15Cl2N3) and molecular weight (248.15 g/mol) but has the methyl group at the 5-position [2]. Without rigorous analytical verification using the provided identifiers, these two constitutional isomers are easily mistaken for one another, leading to failed experiments.

Analytical Chemistry Chemical Procurement Compound Management

Aqueous Solubility Advantage of the Dihydrochloride Salt Form

The target compound is supplied as a dihydrochloride salt, which is a key differentiator from its free base analog (CAS 2460748-82-5) . The formation of a dihydrochloride salt of a diamine like 2-(2-methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine is well-established in pharmaceutical sciences to dramatically enhance aqueous solubility, a critical parameter for achieving high-quality concentration-response curves in biochemical and cell-based assays. This improved solubility translates to more reliable assay results, reduced solvent interference, and greater ease in formulating the compound for preliminary in vivo pharmacokinetic studies, which is not achievable with the poorly soluble free base [1].

Pre-formulation Biophysical Assay In Vivo Studies

Optimal Deployment Scenarios for 2-(2-Methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine Dihydrochloride Based on Evidence


A Focused Building Block for GluN2B Negative Allosteric Modulator (NAM) Libraries

This dihydrochloride salt is optimally deployed as a late-stage diversification intermediate for generating focused compound libraries targeting the GluN2B subunit of the NMDA receptor. The established SAR shows that only N-1 substituted pyrrolo[3,2-b]pyridines achieve high potency against this target, a requirement that the common C-3 substituted analog cannot fulfill [1]. Its unique substitution vector directs derivatization towards the 6-aryl position, which is critical for achieving nanomolar binding (Ki <100 nM). Using this compound ensures that the resulting library members occupy the correct allosteric binding pocket, making it a superior starting point for CNS drug discovery.

Selective Kinase Probe Synthesis Requiring an N-1 Attachment Point

Unlike regioisomers where the ethanamine group is directly attached to the pyridine ring (C-3), this compound's N-1 point of attachment on the pyrrole ring is ideal for synthesizing probes for kinases like FGFR, mTOR, and PI3K, where the N-1 substituent is known to interact with the kinase hinge region [1]. A procurement team targeting the ATP-binding site of these kinases would select this compound to maintain critical hinge-binding interactions, using the free amine as a versatile handle for rapid amide coupling to introduce diverse aromatic tail groups.

Pre-formulation and Early-Stage In Vivo Pharmacokinetic Studies

The compound's form as a dihydrochloride salt directly addresses a critical bottleneck in early drug discovery: achieving sufficient systemic exposure in rodent PK studies. The enhanced aqueous solubility of this salt form over the free base makes it suitable for intravenous and oral formulation with minimal excipient development, reducing the time from compound synthesis to in vivo target engagement studies [1]. An industrial user can proceed directly to in-life dosing, confident that solubility-related artifacts in exposure will be minimized.

Quote Request

Request a Quote for 2-(2-Methylpyrrolo[3,2-b]pyridin-1-yl)ethanamine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.